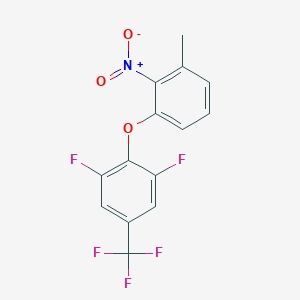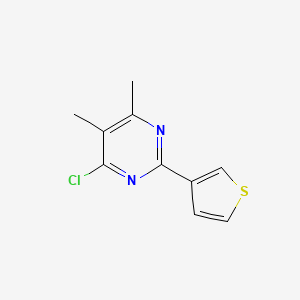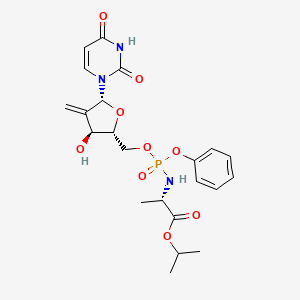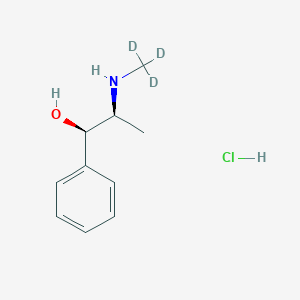
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is a deuterated form of (1R,2S)-(-)-Ephedrine Hydrochloride, a chiral β-amino alcohol. This compound is commonly used in various scientific research fields due to its unique properties. The deuterium labeling (d3) makes it particularly useful in studies involving mass spectrometry and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride involves the reduction of (S)-(-)-α-methylamino propiophenone using metal borohydride or a mixture of metal borohydride and Lewis acid . The reaction conditions are carefully controlled to prevent racemization of the starting materials, ensuring the production of the desired chiral product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ephedrine from natural sources such as Herba Ephedrae, followed by chemical synthesis to introduce the deuterium atoms. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone.
Reduction: Reduces the ketone back to an alcohol.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanone .
Aplicaciones Científicas De Investigación
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a chiral auxiliary in asymmetric synthesis and in the preparation of optically active ligands.
Biology: In metabolic studies to trace the metabolic pathways of ephedrine.
Medicine: As a reference standard in pharmacokinetic studies and drug testing
Industry: In the quality control of dietary supplements containing ephedrine.
Mecanismo De Acción
The mechanism of action of (1R,2S)-(-)-Ephedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and increasing the activity of the sympathetic nervous system. This leads to increased heart rate, bronchodilation, and vasoconstriction .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-(-)-Ephedrine Hydrochloride
- (1S,2R)-(+)-Ephedrine Hydrochloride
- (1R,2R)-(-)-Pseudoephedrine
- (1S,2S)-(+)-Pseudoephedrine
- (1R,2S)-(-)-N-Methylephedrine
Uniqueness
(1R,2S)-(-)-Ephedrine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and metabolic studies. This labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its metabolic pathways and interactions .
Propiedades
Número CAS |
285979-72-8 |
|---|---|
Fórmula molecular |
C10H16ClNO |
Peso molecular |
204.71 g/mol |
Nombre IUPAC |
(1R,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i2D3; |
Clave InChI |
BALXUFOVQVENIU-ALOYQDBRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


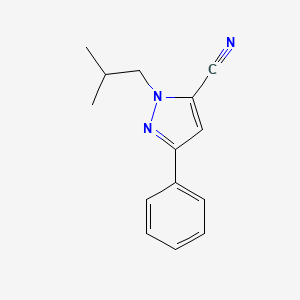
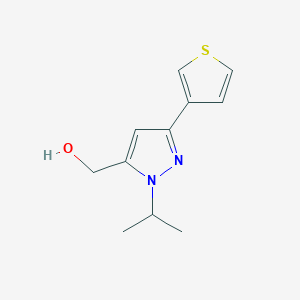
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)
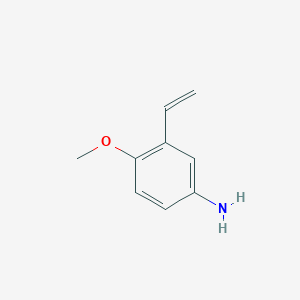
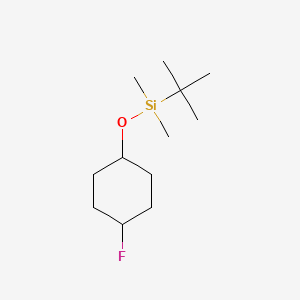

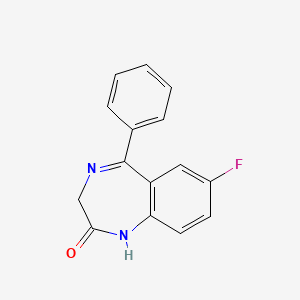
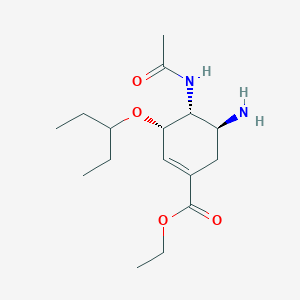
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
